Cellular Target Engagement vs. Pinometostat
In cell-free biochemical assays, MU1656 inhibits DOT1L with an IC50 of 2 nM [1]. While this is slightly less potent than the clinical candidate pinometostat (EPZ-5676), which has a reported enzymatic IC50 of 0.8 nM , MU1656 exhibits comparable inhibition of cellular H3K79 dimethylation. In HeLa cells, MU1656 inhibits H3K79me2 with an IC50 of 3 nM . This is nearly identical to the cellular activity of pinometostat, which inhibits H3K79me2 with an IC50 of 2.6-3 nM in MLL-rearranged MV4-11 leukemia cells .
| Evidence Dimension | Inhibition of cellular H3K79 dimethylation (H3K79me2) |
|---|---|
| Target Compound Data | IC50 = 3 nM (HeLa cells) |
| Comparator Or Baseline | Pinometostat (EPZ-5676): IC50 = 2.6 nM (MV4-11 cells) |
| Quantified Difference | Comparable potency within ~15% |
| Conditions | MU1656: HeLa cell assay; Pinometostat: MV4-11 leukemia cell assay |
Why This Matters
Demonstrates that the slight loss in enzymatic potency does not translate to reduced cellular target engagement, confirming MU1656's utility as a cell-active chemical probe for DOT1L biology.
- [1] Khirsariya P, et al. J Med Chem. 2022;65(7):5701-5723. View Source
